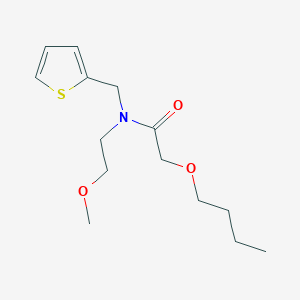![molecular formula C17H10Cl2F6N2O2 B4086457 N,N'-bis[4-chloro-3-(trifluoromethyl)phenyl]malonamide](/img/structure/B4086457.png)
N,N'-bis[4-chloro-3-(trifluoromethyl)phenyl]malonamide
説明
N,N'-bis[4-chloro-3-(trifluoromethyl)phenyl]malonamide, commonly known as BTC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BTC is a member of the malonamide family, which has been widely used as extractants in the nuclear fuel cycle. In recent years, BTC has been explored for its potential applications in various fields, including biomedical research, environmental science, and material science.
作用機序
BTC exerts its biological effects by binding to specific targets in cells. In the case of MMP inhibition, BTC binds to the active site of MMPs, preventing their enzymatic activity. In Alzheimer's disease, BTC binds to amyloid-beta peptides, preventing their aggregation and deposition in the brain.
Biochemical and Physiological Effects:
BTC has been shown to have low toxicity and high stability in biological systems. It is readily absorbed by cells and can penetrate the blood-brain barrier, making it a promising candidate for drug delivery to the brain. In addition, BTC has been shown to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of BTC is its high selectivity and specificity for its target molecules. This allows for precise and accurate measurements in lab experiments. However, BTC's low solubility in water and organic solvents can limit its use in some experimental settings. In addition, its high cost and complex synthesis process can also pose challenges for its widespread use.
将来の方向性
There are numerous future directions for research on BTC. One potential area of exploration is the development of BTC-based drugs for the treatment of cancer and Alzheimer's disease. Another area of interest is the use of BTC in environmental remediation, as it has been shown to have potential for the removal of heavy metals from contaminated water sources. Additionally, further studies on the mechanism of action of BTC and its interactions with biological systems could provide valuable insights into the development of new therapeutic strategies.
科学的研究の応用
BTC has been extensively studied for its potential applications in biomedical research. It has been shown to have anti-cancer properties by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. BTC has also been explored for its potential use as a diagnostic tool for Alzheimer's disease, as it can selectively bind to amyloid-beta peptides, which are characteristic biomarkers of the disease.
特性
IUPAC Name |
N,N'-bis[4-chloro-3-(trifluoromethyl)phenyl]propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2F6N2O2/c18-12-3-1-8(5-10(12)16(20,21)22)26-14(28)7-15(29)27-9-2-4-13(19)11(6-9)17(23,24)25/h1-6H,7H2,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJCXDUCZGHWIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2F6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoic acid](/img/structure/B4086376.png)
![1'-({[4-cyclohexyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4086385.png)

![ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4086395.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B4086400.png)

![1-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B4086402.png)
![3-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propanoic acid](/img/structure/B4086406.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4086413.png)
![5-(2-furyl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4086415.png)
![[3-bromo-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanol](/img/structure/B4086418.png)
acetonitrile](/img/structure/B4086427.png)
![N-ethyl-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4086432.png)
![dimethyl 5-{[3-nitro-4-(1-pyrrolidinyl)benzoyl]amino}isophthalate](/img/structure/B4086448.png)